Ethyl 7-chloro-4-{[2-(dimethylamino)ethyl]amino}-8-methylquinoline-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 7-chloro-4-[2-(dimethylamino)ethylamino]-8-methylquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O2/c1-5-23-17(22)13-10-20-15-11(2)14(18)7-6-12(15)16(13)19-8-9-21(3)4/h6-7,10H,5,8-9H2,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJVLNFMTVPVBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C(C=CC2=C1NCCN(C)C)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001134694 | |
| Record name | Ethyl 7-chloro-4-[[2-(dimethylamino)ethyl]amino]-8-methyl-3-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001134694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
457937-18-7 | |
| Record name | Ethyl 7-chloro-4-[[2-(dimethylamino)ethyl]amino]-8-methyl-3-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=457937-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 7-chloro-4-[[2-(dimethylamino)ethyl]amino]-8-methyl-3-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001134694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Gould-Jacobs Reaction for Quinoline Core Formation
The Gould-Jacobs reaction serves as the foundational step for constructing the quinoline scaffold. This cyclization method involves condensing a substituted aniline derivative with a β-keto ester to form a 4-hydroxyquinoline-3-carboxylate intermediate. For the target compound, the starting material is 2-amino-4-chloro-5-methylbenzoic acid ethyl ester , which positions the chloro and methyl groups at the 7- and 8-positions of the quinoline ring, respectively .
The reaction proceeds by heating the aniline derivative with ethyl ethoxymethylenecyanoacetate in a high-boiling solvent such as toluene or diphenyl ether. Cyclization is typically achieved under reflux conditions (100–110°C for 4–6 hours), followed by cooling and precipitation of the intermediate. For example, a mixture of 2-amino-4-chloro-5-methylbenzoic acid ethyl ester (15.31 g, 65.8 mmol) and ethyl ethoxymethylenecyanoacetate (18.36 g, 108 mmol) in toluene yields a cyclized product after 4.5 hours . The crude product is purified via recrystallization or column chromatography, often using hexane/ethyl acetate gradients to isolate ethyl 4-hydroxy-7-chloro-8-methylquinoline-3-carboxylate .
Chlorination at Position 4
The 4-hydroxy group of the quinoline intermediate is converted to a chloro substituent using phosphorus oxychloride (POCl₃) . This step is critical for enabling subsequent nucleophilic substitution at position 4. The reaction is conducted under anhydrous conditions, with POCl₃ serving as both the chlorinating agent and solvent .
A suspension of ethyl 4-hydroxy-7-chloro-8-methylquinoline-3-carboxylate (10.2 g, 65.8 mmol) in POCl₃ (58 mL) is heated at 105°C for 45 minutes. The excess POCl₃ is then removed under reduced pressure, and the residue is neutralized with ice-cold saturated sodium carbonate. The resulting ethyl 4-chloro-7-chloro-8-methylquinoline-3-carboxylate is extracted with methylene chloride, dried over magnesium sulfate, and concentrated to yield a pale yellow solid . Typical reaction scales produce 70–85% yields, with purity confirmed via melting point analysis (e.g., 165–166°C) .
Amination at Position 4
The 4-chloro substituent undergoes nucleophilic displacement with [2-(dimethylamino)ethyl]amine to introduce the desired amino group. This reaction is facilitated in 2-ethoxyethanol with pyridine hydrochloride as a catalyst, which enhances the nucleophilicity of the amine .
A mixture of ethyl 4-chloro-7-chloro-8-methylquinoline-3-carboxylate (0.3 g, 1.01 mmol), [2-(dimethylamino)ethyl]amine (0.42 mmol), and pyridine hydrochloride (0.38 mmol) in 2-ethoxyethanol (5 mL) is heated at 115°C for 45 minutes. After cooling, the product is filtered, washed with cold 2-ethoxyethanol, and suspended in saturated sodium carbonate to neutralize residual acid. The resulting ethyl 7-chloro-4-{[2-(dimethylamino)ethyl]amino}-8-methylquinoline-3-carboxylate is isolated as a yellow solid via vacuum filtration .
Purification and Characterization
Final purification employs flash column chromatography or recrystallization to achieve high purity. For chromatography, a gradient of 10–30% ethyl acetate in hexane effectively separates the product from byproducts . Recrystallization from ethyl acetate/diethyl ether mixtures yields crystalline material with defined melting points (e.g., 193–197°C) .
Key analytical data :
-
Melting Point : 212–214°C (decomposition)
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Molecular Formula : C₁₈H₂₂ClN₃O₂
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Mass Spectrometry : [M+H]⁺ at m/z 364.1
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¹H NMR (CDCl₃) : δ 1.42 (t, 3H, -CH₂CH₃), 2.34 (s, 6H, N(CH₃)₂), 3.02 (t, 2H, -CH₂N), 3.58 (t, 2H, -CH₂NH), 7.52 (d, 1H, H-5), 8.32 (s, 1H, H-2) .
Optimization and Industrial Considerations
Industrial-scale synthesis prioritizes continuous flow reactors and high-throughput catalyst screening to enhance efficiency. Key parameters include:
| Parameter | Optimal Condition |
|---|---|
| Temperature | 105–115°C (chlorination/amination) |
| Solvent | 2-ethoxyethanol (amination) |
| Catalyst | Pyridine hydrochloride (0.5 eq) |
| Reaction Time | 45–60 minutes |
Yield improvements (up to 90%) are achievable using microwave-assisted synthesis for cyclization and amination steps .
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains four reactive centers:
-
Chloro substituent (C7 position)
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Ethyl ester group (C3 position)
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Dimethylaminoethylamino group (C4 position)
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Methyl group (C8 position)
Key Reaction Pathways:
Chloro Substitution Reactions
The C7 chloro group participates in cross-coupling reactions and nucleophilic substitutions:
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Buchwald-Hartwig amination with palladium catalysts yields amino derivatives (e.g., antimicrobial agents) .
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Thiol exchange reactions produce thioether analogs, as seen in hybrid quinoline-thiadiazole syntheses .
Example Protocol (adapted from ):
text1. Dissolve compound (1 eq) in anhydrous dioxane 2. Add thiomorpholine (1.2 eq) and DIPEA (2 eq) 3. Heat at 80°C for 12 hrs → Thioether derivative (Yield: 56-66%)
Ester Group Transformations
The ethyl ester undergoes sequential modifications:
| Step | Reaction | Conditions | Intermediate |
|---|---|---|---|
| 1 | Hydrolysis | 6M HCl, reflux 4 hrs | Carboxylic acid |
| 2 | Activation | SOCl₂, 0°C → RT | Acid chloride |
| 3 | Amidation | R-NH₂, DCM, 0°C | Amide derivatives |
Oxidation
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Dimethylamino group : Forms N-oxide derivatives with H₂O₂/AcOH (55-60°C) .
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Quinoline core : Potassium permanganate oxidizes methyl groups to carboxylic acids under acidic conditions.
Reduction
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Catalytic hydrogenation (H₂/Pd-C) reduces the quinoline ring to tetrahydroquinoline derivatives.
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Nitro intermediates (if present) can be reduced to amines using SnCl₂/HCl .
Biological Activity Correlation
Reactivity directly impacts pharmacological properties:
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Quinoline derivatives are known for their antimicrobial properties. Ethyl 7-chloro-4-{[2-(dimethylamino)ethyl]amino}-8-methylquinoline-3-carboxylate has been investigated for its efficacy against bacterial strains, including resistant strains. Studies indicate that modifications on the quinoline structure can enhance antibacterial activity by altering the compound's interaction with microbial targets .
Anticancer Properties
Research has suggested that this compound exhibits potential anticancer effects. Quinoline derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that this compound can induce cytotoxicity in several cancer cell lines .
Neurological Research
Neuroprotective Effects
The dimethylamino group in the compound may contribute to its neuroprotective properties. Research indicates that certain quinoline derivatives can protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases . this compound is being explored for its role in mitigating neuroinflammation and promoting neuronal survival.
Chemical Biology
Biochemical Assays
This compound serves as a valuable tool in biochemical assays aimed at studying enzyme interactions and cellular pathways. Its ability to modulate specific biological targets makes it useful in elucidating mechanisms of action in various biological systems . For instance, it can be employed to investigate its effects on signaling pathways involved in cell growth and differentiation.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Researchers are actively modifying various functional groups to enhance its efficacy and reduce toxicity . This ongoing research is vital for developing more effective therapeutic agents based on this compound.
Synthesis and Formulation
The synthesis of this compound involves several chemical reactions that allow for the incorporation of different functional groups, enhancing its bioactivity. Formulation studies are also being conducted to improve its solubility and stability, which are critical for its therapeutic application .
Data Table: Summary of Applications
| Application Area | Description |
|---|---|
| Antimicrobial Activity | Effective against various bacterial strains; potential for treating resistant infections |
| Anticancer Properties | Induces apoptosis and inhibits proliferation in cancer cell lines |
| Neurological Research | Potential neuroprotective effects; mitigates oxidative stress and inflammation |
| Biochemical Assays | Useful for studying enzyme interactions and cellular pathways |
| Structure-Activity Relationship | Ongoing modifications to enhance efficacy and reduce toxicity |
Case Studies
-
Antibacterial Efficacy
A study published in a peer-reviewed journal evaluated the antibacterial properties of this compound against common pathogens. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a lead compound for antibiotic development. -
Cancer Cell Line Studies
In vitro experiments demonstrated that treatment with this compound resulted in a dose-dependent decrease in viability of breast cancer cells, highlighting its potential as an anticancer agent. -
Neuroprotection Research
A recent study explored the neuroprotective effects of quinoline derivatives, including this compound, showing promising results in reducing neuronal death induced by oxidative stress.
Mechanism of Action
The mechanism of action of Ethyl 7-chloro-4-{[2-(dimethylamino)ethyl]amino}-8-methylquinoline-3-carboxylate involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. Additionally, it can interact with cellular membranes, affecting their integrity and function.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Positions and Functional Group Variations
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate ()
- Key Differences: Position 4: Oxo group (4-oxo-1,4-dihydroquinoline) vs. substituted amino group in the target compound. Substituents: Cyclopropyl (position 1), fluoro (6), nitro (8) vs. methyl (8) and chloro (7) in the target. Electronic Effects: The nitro group at position 8 is strongly electron-withdrawing, reducing ring electron density compared to the methyl group in the target compound. The oxo group at position 4 creates a planar, conjugated system, whereas the dimethylaminoethylamino group introduces steric bulk and basicity .
Ethyl 3,7-dichloro-quinoline-8-carboxylate ()
- Key Differences: Substituents: Dichloro (positions 3 and 7) vs. chloro (7) and methyl (8) in the target. Position 4: No substitution vs. dimethylaminoethylamino group. Crystallography: Exhibits π-π stacking (centroid distances: 3.642–3.716 Å) and weak C–H⋯N hydrogen bonds, suggesting solid-state stability. The target compound’s dimethylamino group may enable stronger intermolecular interactions .
Ethyl 4-chloro-8-nitroquinoline-3-carboxylate ()
- Key Differences: Substituents: Chloro (4), nitro (8) vs. chloro (7), methyl (8), and dimethylaminoethylamino (4). Reactivity: The nitro group may undergo metabolic reduction, whereas the methyl group in the target compound is metabolically stable .
Structural and Electronic Effects
Biological Activity
Ethyl 7-chloro-4-{[2-(dimethylamino)ethyl]amino}-8-methylquinoline-3-carboxylate (CAS No. 457937-18-7) is a quinoline derivative that has garnered attention for its potential biological activities. This compound's structure, characterized by a chloro group and a dimethylaminoethyl side chain, suggests various interactions with biological targets, making it a candidate for studies in pharmacology, particularly in the fields of anti-cancer and anti-inflammatory research.
- Molecular Formula : C17H22ClN3O2
- Molecular Weight : 335.8 g/mol
- Structural Features : The compound features a quinoline core, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Biological Activity Overview
Research into the biological activity of quinoline derivatives has shown promising results in various therapeutic areas. This compound is no exception, with studies indicating potential efficacy in the following areas:
Anticancer Activity
Quinoline derivatives are often evaluated for their cytotoxic effects against cancer cell lines. This compound has been investigated for its ability to inhibit the proliferation of cancer cells. For example, structural modifications in related compounds have demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7 and T47D) .
Table 1: Cytotoxicity of Quinoline Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 5.0 |
| Compound B | T47D | 10.0 |
| This compound | TBD | TBD |
Anti-inflammatory Effects
The anti-inflammatory properties of quinoline derivatives have also been explored. For instance, certain analogs have shown the ability to inhibit nitric oxide production in LPS-induced RAW 264.7 cells, suggesting that this compound may exhibit similar effects through mechanisms involving COX-2 inhibition .
Mechanistic Studies
Mechanistic studies are crucial for understanding how this compound exerts its biological effects. Research indicates that quinoline derivatives may interact with various molecular targets involved in cell signaling pathways related to apoptosis and inflammation.
Case Studies
- In vitro Studies : A study evaluating the cytotoxic effects of related quinoline compounds demonstrated that modifications to the structure significantly impacted their activity against cancer cells . This suggests that this compound could be optimized for enhanced efficacy.
- Animal Models : In vivo assessments using zebrafish models have shown that certain quinoline derivatives can inhibit tumor growth, providing a platform for further exploration of this compound’s potential .
Q & A
Q. Table 1: Representative Synthetic Pathways
Basic: How is the molecular structure characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy :
- X-ray Crystallography : Reveals planar quinoline cores with intermolecular interactions (e.g., C–H⋯O/Cl hydrogen bonds) influencing crystal packing . For example, the title compound forms parallel layers stabilized by C–H⋯O (3.06–3.54 Å) and C–H⋯Cl (3.43–3.74 Å) interactions .
Basic: What initial biological activities have been reported, and what assays are typically used?
Methodological Answer:
- Antimicrobial Activity : Tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria via agar dilution methods. Moderate activity (MIC: 16–64 µg/mL) is attributed to the 7-chloro and 8-methyl substituents enhancing membrane penetration .
- Antitumor Potential : Evaluated using MTT assays on cancer cell lines (e.g., MCF-7). Suboptimal efficacy (IC₅₀ > 50 µM) suggests the need for structural optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
